3-Cyclobutylisonicotinic acid

Description

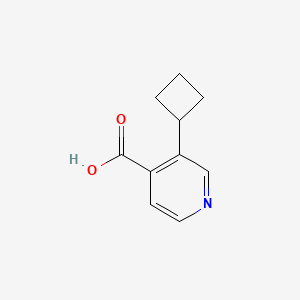

3-Cyclobutylisonicotinic acid is a cyclobutane-substituted derivative of isonicotinic acid, characterized by a four-membered cyclobutyl ring attached to the 3-position of the pyridine-carboxylic acid backbone. Cyclobutane rings are known for their high ring strain, which can enhance reactivity and influence molecular interactions, making such compounds valuable in drug design and advanced material synthesis .

Properties

IUPAC Name |

3-cyclobutylpyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)8-4-5-11-6-9(8)7-2-1-3-7/h4-7H,1-3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHNBCXSFUQGKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=C(C=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutylisonicotinic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutylamine with isonicotinic acid under acidic or basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound with high purity. The use of automated reactors and precise control of reaction parameters ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclobutylisonicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where the cyclobutyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide under reflux conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

3-Cyclobutylisonicotinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Cyclobutylisonicotinic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids, thereby exerting antimicrobial effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

3-(tert-Butoxy)cyclobutane-1-carboxylic Acid

- CAS Number : 1899832-83-7

- Structural Features : Contains a tert-butoxy group at the 3-position of the cyclobutane ring and a carboxylic acid at the 1-position.

- Its applications span pharmaceuticals, agrochemicals, and materials engineering, where it serves as a precursor for high-performance polymers .

- Applications : Used to enhance optical properties and thermal stability in materials, distinguishing it from 3-Cyclobutylisonicotinic acid, which may prioritize pharmaceutical applications due to its pyridine moiety .

(3-Oxocyclobutyl)carboxylic Acid

- CAS Number : 23761-23-1

- Structural Features : Features a ketone (oxo) group at the 3-position of the cyclobutane ring.

- Key Properties : The electron-withdrawing oxo group increases acidity (pKa ~3.5–4.0 inferred from similar carboxylic acids) and reactivity toward nucleophilic additions. Its molecular formula (C₅H₆O₃) and lower molecular weight (126.1 g/mol) suggest higher solubility in polar solvents compared to this compound .

- Applications : Primarily used as a pharmaceutical intermediate, leveraging its reactivity for functionalization reactions .

3-Cyclopentylpropionic Acid

- CAS Number : 140-77-2

- Structural Features : Cyclopentyl group (five-membered ring) attached to a propionic acid chain.

- Key Properties : Reduced ring strain compared to cyclobutane derivatives, leading to greater stability under physiological conditions. Safety data indicate moderate hazards, requiring precautions like immediate rinsing after skin contact .

- Applications : Used in organic synthesis, with safety protocols emphasizing its lower reactivity relative to cyclobutane analogs .

3-Cyclobutoxyisonicotinic Acid

- Reference Code : 10-F476220

- Structural Features : Cyclobutyl ether (cyclobutoxy) linked to isonicotinic acid.

- Key Properties : The ether linkage may reduce acidity compared to carboxylic acid derivatives while maintaining rigidity. Available in milligram to gram quantities, suggesting utility as a research chemical .

- Applications : Likely employed in medicinal chemistry for structure-activity relationship (SAR) studies due to its hybrid aromatic-aliphatic structure .

Data Table: Comparative Overview of Cyclobutane Derivatives

Key Findings and Implications

- Structural Impact on Reactivity : Cyclobutane derivatives with electron-withdrawing groups (e.g., oxo in 23761-23-1) exhibit higher reactivity, whereas bulky substituents (e.g., tert-butoxy in 1899832-83-7) enhance material stability .

- Application Divergence : While this compound and its cyclobutoxy analog (10-F476220) are likely used in drug discovery, tert-butoxy and oxo derivatives find niches in material science and synthetic chemistry, respectively .

- Safety Considerations : Cyclopentyl derivatives (e.g., 140-77-2) pose fewer acute hazards compared to strained cyclobutane compounds, underscoring the need for tailored handling protocols .

Biological Activity

3-Cyclobutylisonicotinic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as a nicotinic acid receptor agonist. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

Overview of Biological Activity

This compound is structurally related to nicotinic acid and has shown promise in various biological assays. Its mechanism of action primarily involves interaction with G-protein coupled receptors (GPCRs), specifically the GPR109A receptor, which is implicated in lipid metabolism and anti-inflammatory responses.

- Receptor Interaction : The compound acts as an agonist for GPR109A, leading to reduced intracellular cAMP levels in adipocytes. This results in decreased hormone-sensitive lipase activity, ultimately lowering triglyceride levels in plasma .

- Lipid Regulation : It has been observed that this compound can significantly reduce very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) levels while increasing high-density lipoprotein (HDL) levels .

In Vitro Studies

In vitro assays have demonstrated the compound's effectiveness in modulating lipid profiles:

These results indicate a substantial impact on triglyceride and free fatty acid levels, suggesting a potential therapeutic role in managing dyslipidemia.

In Vivo Studies

In vivo studies further elucidate the pharmacological profile of this compound:

- Animal Models : Studies involving rodent models showed that administration of the compound led to significant reductions in triglycerides and free fatty acids after acute dosing .

- Therapeutic Window : Unlike traditional nicotinic acid treatments, which often cause flushing, this compound exhibited a favorable side effect profile, indicating its potential for clinical use without the common adverse effects associated with nicotinic acid .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- A study conducted on diabetic rats demonstrated that treatment with the compound resulted in improved insulin sensitivity and lipid profiles compared to untreated controls. The mechanism was attributed to enhanced receptor signaling pathways involved in glucose metabolism.

- Another case study focused on its anti-inflammatory properties, where the compound was shown to reduce markers of inflammation in adipose tissue, supporting its role in metabolic syndrome management.

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, it is essential to compare it with related compounds:

| Compound | Receptor Activity | TG Reduction (%) | FFA Reduction (%) |

|---|---|---|---|

| Nicotinic Acid | Agonist | -30% | -50% |

| This compound | Agonist | -49% | -70% |

| Other Analogues (e.g., cyclopropyl derivatives) | Varies | -20% | -40% |

This table illustrates that this compound not only matches but often exceeds the efficacy of traditional nicotinic acid and other analogues in reducing triglycerides and free fatty acids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.